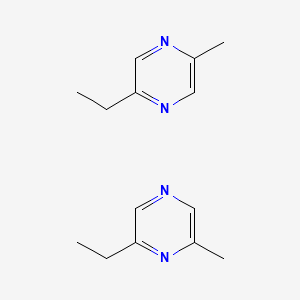

2-Ethyl-5(6)-methylpyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethyl-5-methylpyrazine;2-ethyl-6-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H10N2/c1-3-7-5-8-6(2)4-9-7;1-3-7-5-8-4-6(2)9-7/h2*4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVIQJDXHDKUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CN=C1)C.CCC1=NC=C(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36731-41-6 | |

| Record name | 2-ethyl-5(or6)-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Guided by Qsar:

QSAR models establish a mathematical relationship between the structural properties (descriptors) of a series of compounds and their biological activity. For pyrazine (B50134) analogues, these models can predict activity based on descriptors such as:

Steric properties: The size and shape of substituents on the pyrazine ring can significantly impact binding affinity. Contour maps generated from 3D-QSAR studies on other heterocyclic compounds, including pyrazine derivatives, often reveal regions where bulky groups enhance or diminish activity japsonline.comjapsonline.comscienceopen.com.

Electronic properties: The distribution of electron density, represented by electrostatic fields, is crucial for interactions like hydrogen bonding and pi-pi stacking. QSAR studies on pyrazine-containing molecules have highlighted the importance of electrostatic interactions for their biological function japsonline.comjapsonline.comscienceopen.com.

Hydrophobicity: The lipophilicity of the molecule, often quantified as LogP, influences its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. Hydrophobic fields are a common descriptor in 3D-QSAR models of pyrazine analogues japsonline.comjapsonline.comscienceopen.com.

By analyzing the QSAR models, chemists can prioritize the synthesis of new pyrazine analogues with a higher probability of desired activity. For instance, if a model indicates that a bulky, hydrophobic group at a specific position on the pyrazine ring is beneficial for activity, new analogues can be designed with this feature.

Rational Design Through Molecular Docking:

Molecular docking provides a visual and energetic prediction of how a ligand binds to a target protein. This information is invaluable for the rational design of new molecules. Key design principles derived from docking studies include:

Targeting Specific Interactions: Docking can identify key amino acid residues in the binding site that form specific interactions (e.g., hydrogen bonds, salt bridges) with a known active pyrazine (B50134). New analogues can be designed to enhance these interactions or to form new ones, thereby increasing binding affinity and potency.

Shape Complementarity: The designed molecule should have a shape that is complementary to the binding pocket of the target protein. Docking allows for the visualization of this complementarity and can guide modifications to the pyrazine scaffold or its substituents to improve the fit.

Avoiding Steric Clashes: Docking simulations can predict potential steric clashes between a designed molecule and the target protein. This allows for the modification of the molecule to avoid these unfavorable interactions before synthesis.

The following table outlines general design principles for pyrazine analogues based on computational chemistry approaches:

| Design Principle | Computational Method | Rationale |

| Modification of Substituents | QSAR, Molecular Docking | To optimize steric, electronic, and hydrophobic interactions with the target binding site. |

| Scaffold Hopping | Molecular Docking, Shape-based screening | To replace the pyrazine core with other heterocyclic systems while maintaining key binding interactions. |

| Introduction of Specific Functional Groups | Molecular Docking | To form new hydrogen bonds or other specific interactions with key residues in the target's active site. |

| Optimization of Physicochemical Properties | QSAR | To improve properties such as solubility, membrane permeability, and metabolic stability. |

By integrating these computational approaches, researchers can move beyond traditional trial-and-error methods and adopt a more rational and efficient strategy for the design and investigation of novel pyrazine analogues for a variety of non-clinical applications.

Advanced Analytical Methodologies for 2 Ethyl 5 6 Methylpyrazine Characterization and Quantification

Chromatographic Separation and Detection Techniques

The volatile and semi-volatile nature of 2-Ethyl-5(6)-methylpyrazine (B1368701) makes it an ideal candidate for analysis by chromatographic methods. Both gas and liquid chromatography, when coupled with mass spectrometry, provide the necessary selectivity and sensitivity for its determination.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS, GC-QqQ-MS/MS)

Gas chromatography is a cornerstone technique for the analysis of pyrazines due to their volatility. When coupled with mass spectrometry (MS), it offers powerful identification and quantification capabilities. The use of a triple quadrupole mass spectrometer (QqQ-MS/MS) further enhances selectivity and sensitivity, which is particularly important when analyzing trace levels of the target compound in intricate food matrices. nih.gov

In a typical GC-MS analysis, the separation of 2-ethyl-5-methylpyrazine (B82492) and its isomer, 2-ethyl-6-methylpyrazine (B77461), can be challenging. However, specific capillary columns, such as those with polar stationary phases like DB-WAX, have demonstrated successful separation of these isomers. nih.govresearchgate.net The mass spectra of both isomers are nearly identical, with a characteristic dominant ion at m/z 121. researchgate.netnih.gov Therefore, chromatographic separation is paramount for individual quantification.

Research on various food products has established optimized GC-MS and GC-MS/MS methods for pyrazine (B50134) analysis. For instance, in the analysis of roasted green tea, a GC-QqQ-MS/MS method was developed that showed excellent linearity and low limits of detection (LODs) for several pyrazines, in the range of 1.46–3.27 ng/mL. nih.gov Similarly, a method for perilla seed oils using GC-MS² reported LODs for pyrazines between 0.07 and 22.22 ng/g. acs.org These studies highlight the robustness of GC-based methods for the quantification of this compound.

| Parameter | Condition | Source |

|---|---|---|

| Column | Phenomenex ZB-5 (30 m × 0.25 mm ID, 0.25 µm film thickness) | unibo.it |

| Carrier Gas | Helium at 1.0 mL/min | unibo.it |

| Injector Temperature | 250 °C | unibo.itvscht.cz |

| Oven Program | Initial 40°C (1 min hold), ramp 3°C/min to 220°C (10 min hold) | unibo.it |

| MS Transfer Line | 250 °C | unibo.it |

| Ionization Source | Electron Ionization (EI) at 260 °C | unibo.it |

| Mass Analyzer | Quadrupole or Triple Quadrupole (QqQ) | nih.govacs.org |

Liquid Chromatography (LC) and Tandem Mass Spectrometry (HPLC, UPLC-MS/MS)

While GC-MS is prevalent, liquid chromatography, particularly Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), has emerged as a powerful alternative for pyrazine analysis. nih.govmdpi.comnih.gov This approach is especially useful for analyzing samples directly without extensive cleanup and can be advantageous for less volatile or thermally sensitive compounds. exlibrisgroup.com

UPLC-MS/MS methods have been successfully applied to quantify pyrazines in complex beverages like Baijiu. nih.govmdpi.comnih.govexlibrisgroup.comuq.edu.au These methods often utilize a C18 stationary phase and electrospray ionization (ESI) in positive mode. nih.gov The high resolving power of UPLC combined with the specificity of MS/MS allows for the direct injection of samples, significantly reducing analysis time. exlibrisgroup.com For instance, a UPLC-MS/MS method for 12 pyrazines in sauce-flavor Baijiu reported good linearity (R² > 0.99) and low limits of detection ranging from 0.051 to 6.00 µg/L. uq.edu.au

The separation of the 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine isomers can also be achieved using HPLC, though it may require specialized columns. One study successfully separated these isomers using a polysaccharide chiral stationary phase (Chiralpak AD-H) with a mobile phase of cyclohexane/isopropanol. nih.govresearchgate.net

| Parameter | Condition | Source |

|---|---|---|

| LC System | Waters ACQUITY UPLC | nih.gov |

| Column | BEH C18 (100 × 2.1 mm, 1.7 µm) | nih.gov |

| Injection Volume | 10 µL | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | nih.govexlibrisgroup.com |

| Mass Spectrometer | Triple Quadrupole (e.g., Waters Xevo TQ-S) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | google.com |

Advanced Extraction and Sample Preparation Protocols for Research

The effective extraction of this compound from the sample matrix is a critical step that significantly influences the accuracy and sensitivity of the subsequent analysis. Modern research focuses on miniaturized, solvent-free, and efficient extraction techniques.

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted, solvent-free sample preparation technique for volatile and semi-volatile compounds in various matrices, including coffee, tea, and yeast extract. nih.govnih.govnih.gov This method involves exposing a fused-silica fiber coated with a sorbent material to the headspace above the sample. The volatile compounds, including pyrazines, partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis.

The efficiency of HS-SPME is dependent on several factors, including the type of fiber coating, extraction time, and temperature. nih.gov For pyrazine analysis, fibers with a combination of coatings, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), have shown high extraction efficiency. acs.orgnih.gov Optimization of parameters is crucial for achieving high sensitivity and reproducibility. For example, in the analysis of pyrazines in flavor-enhanced oils, HS-SPME conditions were optimized to a pre-incubation at 80°C for 20 minutes, followed by extraction at 50°C for 50 minutes. mdpi.com

Infrared-Assisted Extraction (IRAE)

Infrared-Assisted Extraction (IRAE) is a novel and green extraction technique that utilizes infrared radiation to heat the sample and solvent. nih.govmdpi.com This direct heating mechanism can lead to faster extraction times and reduced solvent consumption compared to conventional methods. nih.gov IRAE has been shown to be effective for the extraction of bioactive compounds and can be coupled with other techniques like HS-SPME to enhance the recovery of volatile compounds. nih.govsemanticscholar.org

A study on roasted green tea successfully combined IRAE with HS-SPME for the quantification of pyrazines. nih.govsigmaaldrich.com This combined approach leverages the rapid heating of IRAE to release volatile compounds into the headspace, which are then efficiently captured by the SPME fiber. This innovative coupling demonstrates the potential of IRAE to improve the efficiency of volatile compound extraction from solid matrices. The technology is noted for being scalable for industrial use and energy-efficient. nih.govmdpi.com

Other Microextraction and Solvent-Based Methodologies

Besides HS-SPME and IRAE, other extraction techniques are employed in research for the analysis of pyrazines.

Multiple Headspace Solid-Phase Microextraction (MHS-SPME): This is a variation of HS-SPME that involves successive extractions of the same sample headspace to achieve exhaustive or near-exhaustive extraction of the analytes. mdpi.com This technique can be particularly useful for accurate quantification in complex matrices, as demonstrated in the analysis of flavor-enhanced oils where MHS-SPME combined with an arrow-type fiber was validated. mdpi.comresearchgate.net

Solvent Extraction: Traditional liquid-liquid or solid-liquid solvent extraction methods are still used, often as a preliminary step before a cleanup or concentration stage. However, these methods are often more time-consuming and require larger volumes of organic solvents compared to microextraction techniques.

The choice of extraction method ultimately depends on the sample matrix, the concentration of the analyte, and the specific requirements of the analytical method. The trend in research is clearly moving towards more sustainable and efficient microextraction techniques that minimize solvent use and analysis time.

Spectroscopic Characterization Techniques

The structural elucidation and quantification of this compound, a key aroma compound found in various foods, rely on a suite of advanced spectroscopic methodologies. These techniques probe the molecular structure at different levels, from nuclear spin states to vibrational modes and electronic transitions, providing a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of the 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine isomers. One-dimensional (1D) NMR (¹H and ¹³C) provides direct information about the chemical environment of hydrogen and carbon atoms, while two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), reveal the connectivity between atoms.

Detailed NMR analyses have been performed to differentiate between the two regioisomers. semanticscholar.orgnih.gov The spectra are typically recorded in a solvent like chloroform-d (B32938) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. semanticscholar.org A study successfully used 1D and 2D NMR to confirm the structures of the two isomers after their separation by High-Performance Liquid Chromatography (HPLC). semanticscholar.orgnih.govresearchgate.net

The ¹H NMR spectrum of 2-ethyl-5-methylpyrazine shows two singlets in the aromatic region corresponding to the two non-equivalent protons on the pyrazine ring. semanticscholar.org The ethyl group gives rise to a quartet and a triplet, while the methyl group appears as a singlet. semanticscholar.org Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom in the molecule. semanticscholar.org

Key to distinguishing the isomers are 2D HMBC experiments, which show correlations between protons and carbons separated by two or three bonds. semanticscholar.orgresearchgate.net For instance, the correlation between the methyl protons and the adjacent ring carbons differs significantly between the two isomers, allowing for definitive assignment. semanticscholar.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine in CDCl₃ semanticscholar.org

| Position | 2-Ethyl-5-methylpyrazine | 2-Ethyl-6-methylpyrazine | ||

|---|---|---|---|---|

| δH (ppm, mult, J in Hz) | δC (ppm) | δH (ppm, mult, J in Hz) | δC (ppm) | |

| 2 | - | 157.7 | - | 155.4 |

| 3 | 8.29 (s) | 140.7 | 8.39 (s) | 142.7 |

| 5 | - | 150.7 | 8.29 (s) | 141.7 |

| 6 | 8.41 (s) | 143.5 | - | 152.8 |

| Ethyl-CH₂ | 2.81 (q, 7.62) | 28.8 | 2.86 (q, 7.60) | 28.1 |

| Ethyl-CH₃ | 1.34 (t, 7.62) | 13.6 | 1.39 (m) | 13.4 |

| Methyl-CH₃ | 2.56 (s) | 21.4 | 2.59 (s) | 20.8 |

Data sourced from a study conducted at 500 MHz for ¹H and 125 MHz for ¹³C. semanticscholar.org

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR spectra for 2-ethyl-5-methylpyrazine are available and can be measured using techniques like attenuated total reflectance (ATR) or as a thin film. nih.gov The analysis of related pyrazine derivatives, such as 2-methylpyrazine, provides a basis for assigning the observed vibrational bands. nih.govresearchgate.net Key expected vibrations include:

Pyrazine Ring Vibrations: The characteristic stretching and bending vibrations of the pyrazine ring typically appear in the 1400–1600 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching modes are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups appear in the 2850-3000 cm⁻¹ range.

Methyl and Ethyl Group Vibrations: Asymmetric and symmetric deformation vibrations of the methyl groups are anticipated around 1465 cm⁻¹ and 1385 cm⁻¹, respectively. researchgate.net Methyl rocking modes are typically observed in the 1010-1070 cm⁻¹ region. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies. nih.govresearchgate.net These calculated spectra, when scaled, show excellent agreement with experimental data and aid in the definitive assignment of vibrational modes based on the potential energy distribution (PED). nih.gov

Table 2: Expected Vibrational Modes for Alkylpyrazines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | researchgate.net |

| Aliphatic C-H Stretch | 2850 - 3000 | researchgate.net |

| Pyrazine Ring Stretch/Bend | 1400 - 1600 | |

| CH₃ Asymmetric Deformation | ~1465 | researchgate.net |

| CH₃ Symmetric Deformation | ~1385 | researchgate.net |

| CH₃ Rocking Mode | 1010 - 1070 | researchgate.net |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Transient Absorption Spectroscopy

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption of UV or visible light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy is used to identify chromophores and can be applied to the quantitative analysis of pyrazines. Pyrazines exhibit characteristic UV absorption spectra due to n→π* and π→π* electronic transitions. For instance, in a study monitoring the biodegradation of pyrazines, a maximum absorption (λmax) at 279 nm was recorded for 2,3-diethyl-5-methylpyrazine (B150936), a structurally similar compound. nih.gov The interaction of various methylpyrazines with bovine serum albumin has also been studied using UV-Vis spectroscopy, noting the characteristic absorption of the pyrazine chromophore. researchgate.net These spectra are crucial for monitoring reactions and interactions in various media. nih.gov

Occurrence and Distribution Research of 2 Ethyl 5 6 Methylpyrazine

Presence in Natural Products and Unprocessed Biological Systems

Botanical Sources (e.g., Tea, Mint)

2-Ethyl-5(6)-methylpyrazine (B1368701) has been identified in a variety of plant-based products. It is a known volatile compound in tea (Camellia sinensis), contributing to its characteristic aroma profile. hmdb.canih.govchemicalbook.com Specifically, it has been detected in black, green, and herbal teas. hmdb.ca The presence of this pyrazine (B50134) derivative in tea suggests its formation during the natural processing stages, such as withering and oxidation, which can initiate the chemical reactions leading to its development. mdpi.com

Beyond tea, this compound is also found in other botanical sources. For instance, 2-ethyl-6-methylpyrazine (B77461) has been reported in Mentha arvensis, a species of mint. nih.gov It has also been identified in fenugreek, soybeans, and sesame seeds, indicating a broader distribution within the plant kingdom. nih.govfoodb.ca

Table 1: Presence of this compound in Botanical Sources

| Botanical Source | Compound Isomer(s) Detected | Reference(s) |

|---|---|---|

| Tea (Camellia sinensis) | 2-Ethyl-5-methylpyrazine (B82492), 2-Ethyl-6-methylpyrazine | hmdb.canih.govchemicalbook.com |

| Mint (Mentha arvensis) | 2-Ethyl-6-methylpyrazine | nih.gov |

| Fenugreek | 2-Ethyl-5-methylpyrazine | foodb.ca |

| Soybean | 2-Ethyl-5-methylpyrazine | nih.gov |

| Sesame Seed | 2-Ethyl-5-methylpyrazine | nih.gov |

Formation and Occurrence in Thermally Processed and Fermented Matrices

The formation of this compound is frequently associated with the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating. researchgate.netresearchgate.net This reaction is responsible for the desirable roasted, nutty, and baked aromas in many food products.

Role in Roasted and Baked Products (e.g., Coffee, Cocoa, Bread, Peanut Butter)

The characteristic roasted aroma of many popular food items is, in part, due to the presence of this compound.

Coffee: In roasted coffee beans, 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine are among the most abundant alkylpyrazines. nih.govsandiego.edufoodsciencejournal.com Their concentrations can vary depending on the degree of roasting, with higher levels generally found in more darkly roasted beans. sandiego.edu

Cocoa: This compound is a key flavor component in cocoa and chocolate products, contributing to their desirable roasted notes. chemicalbook.comfoodb.caresearchgate.netcymitquimica.com

Bread: The crust of bread, particularly whole wheat bread, contains this compound. mdpi.comcerealsgrains.orgperfumerflavorist.com Its formation is influenced by baking time and temperature, with higher levels found in the crust compared to the crumb. cerealsgrains.orgnih.gov

Peanut Butter: 2-Ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine are significant contributors to the flavor of roasted peanuts and peanut butter. nih.govoup.comtandfonline.comsigmaaldrich.com

Table 2: this compound in Roasted and Baked Goods

| Product | Compound Isomer(s) Detected | Role in Aroma | Reference(s) |

|---|---|---|---|

| Coffee | 2-Ethyl-5-methylpyrazine, 2-Ethyl-6-methylpyrazine | Roasted, nutty | nih.govsandiego.edufoodsciencejournal.com |

| Cocoa/Chocolate | 2-Ethyl-5-methylpyrazine, 2-Ethyl-6-methylpyrazine | Roasted, nutty | chemicalbook.comfoodb.caresearchgate.netcymitquimica.com |

| Bread (Crust) | 2-Ethyl-5-methylpyrazine, 2-Ethyl-6-methylpyrazine | Roasted, bready | mdpi.comcerealsgrains.orgperfumerflavorist.com |

| Peanut Butter | 2-Ethyl-5-methylpyrazine, 2-Ethyl-6-methylpyrazine | Roasted, nutty | nih.govoup.comtandfonline.comsigmaaldrich.com |

Presence in Fermented Food and Beverage Systems (e.g., Soy Sauce, Baijiu)

Fermentation processes can also lead to the formation of this compound, contributing to the complex flavor profiles of these products.

Soy Sauce: This pyrazine has been identified in both fermented and acid-hydrolyzed soy sauces. mdpi.comsci-hub.semdpi.com It contributes to the roasted and nutty aroma notes of the final product. mdpi.com

Baijiu: In certain types of Chinese Baijiu, such as soy sauce aroma type and sesame-flavor Baijiu, 2-ethyl-6-methylpyrazine is an important aroma compound. upm.edu.mymdpi.comnih.gov

Quantitative Distribution and Isomeric Ratios in Complex Research Matrices

The quantitative distribution of 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine can vary significantly across different food matrices. In some commercial peanut butters, 2-ethyl-6-methylpyrazine has been found to be one of the most abundant individual pyrazines. nih.govoup.comtandfonline.com In contrast, studies on soy sauce aroma type Baijiu have shown that while several pyrazines are present, 2-ethyl-3,5-dimethylpyrazine (B18607) can have the highest odor activity value, followed by 2-ethyl-6-methylpyrazine. mdpi.com

The ratio of the two isomers, 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine, can also differ. In roasted coffee, both isomers are present, with their concentrations being among the higher of the alkylpyrazines detected. nih.gov The specific isomeric ratio can be influenced by the precursors present (amino acids and sugars) and the processing conditions.

Table 3: Quantitative Data for this compound in Various Matrices

| Matrix | Isomer | Concentration/Abundance | Reference(s) |

|---|---|---|---|

| Peanut Butter | 2-Ethyl-6-methylpyrazine | One of the three most abundant pyrazines | nih.govoup.comtandfonline.com |

| Soy Sauce Aroma Type Baijiu | 2-Ethyl-6-methylpyrazine | Significant contributor to roasted aroma | mdpi.com |

| Roasted Coffee | 2-Ethyl-5-methylpyrazine, 2-Ethyl-6-methylpyrazine | Among the most abundant alkylpyrazines | nih.gov |

| Fermented Soy Sauce | 2-Ethyl-5-methylpyrazine | Detected at 0.03 ± 0.00 mg/kg | sci-hub.se |

Mechanistic Studies of 2 Ethyl 5 6 Methylpyrazine Formation and Degradation

Maillard Reaction Pathways and Kinetic Investigations

The formation of 2-ethyl-5(6)-methylpyrazine (B1368701), a key aroma compound found in many cooked and roasted foods, is primarily a result of the Maillard reaction. ebi.ac.uknih.gov This complex series of non-enzymatic browning reactions occurs between amino acids and reducing sugars upon heating. nih.gov The specific pathways and the rate of formation are intricately linked to the types of precursors available and the reaction conditions. inchem.org

The structure and concentration of this compound are highly dependent on the specific amino acids and reducing sugars involved in the Maillard reaction. Alanine (B10760859), in particular, has been shown to contribute the C2 element in the ethyl groups of various ethyl-substituted pyrazines, including ethylmethylpyrazine. datapdf.com The reaction between glucose and different amino acids is a common pathway for its formation.

Research has identified several precursor combinations that lead to the generation of 2-ethyl-5-methylpyrazine (B82492):

Glutamic Acid and Ascorbic Acid: The Maillard reaction between glutamic acid and L-[4-¹³C] ascorbic acid produces a variety of pyrazines, with 2,5-dimethylpyrazine (B89654) and 2-ethyl-5-methylpyrazine being formed in the highest concentrations. researchgate.net

Threonine/Serine and Ascorbic Acid: Model systems containing L-ascorbic acid with either L-threonine or L-serine generate numerous alkylpyrazines, including 2-ethyl-5-methylpyrazine. researchgate.net

Glucose and Alanine: The thermal decomposition of Amadori rearrangement products from the reaction between glucose and alanine is a known pathway for producing various volatile compounds, including pyrazines. researchgate.net

Peanut Precursors: In peanuts, 2-ethyl-5-methylpyrazine is considered a key volatile that contributes to the nutty and roasty flavor. mdpi.com Its formation is linked to the reaction between the amino acids and reducing sugars present in the peanuts during roasting. mdpi.com

Rice Bran Protein: In hydrolysates of rice bran protein reacted with fructose, 2-ethyl-5-methylpyrazine was one of five pyrazines detected. nih.gov

| Amino Acid Source | Reducing Sugar Source | Key Finding | Reference |

|---|---|---|---|

| Glutamic Acid | L-Ascorbic Acid | High concentration of 2-ethyl-5-methylpyrazine formed. | researchgate.net |

| L-Threonine / L-Serine | L-Ascorbic Acid | Identified as a significant product. | researchgate.net |

| Alanine | Glucose | Alanine contributes the C2 element to the ethyl group. | datapdf.comresearchgate.net |

| Rice Bran Protein Hydrolysate | Fructose | Detected as one of the main pyrazines formed. | nih.gov |

| Peanut Amino Acids | Peanut Sugars | Key contributor to the nutty, roasty flavor of peanut oil. | mdpi.com |

The Strecker degradation is a critical sequence of reactions within the broader Maillard pathway that leads to the formation of pyrazine (B50134) precursors. inchem.orgnih.gov This process involves the interaction of an α-amino acid with an α-dicarbonyl compound, which is itself a product of sugar degradation. This reaction produces Strecker aldehydes, ammonia, and α-aminoketones. nih.govresearchgate.net

The α-aminoketones are key intermediates. For example, the reaction of amino acids with intermediates like butane-2,3-dione can generate aminoacetone and 2-aminobutan-3-one. uliege.be Two molecules of these α-aminoketones can then undergo self-condensation to form a dihydropyrazine (B8608421) ring, which is subsequently oxidized to the stable aromatic pyrazine. datapdf.comnih.gov The specific side chains on the final pyrazine molecule are determined by the structure of the condensing α-aminoketones. The formation of the ethyl group in 2-ethyl-5-methylpyrazine is linked to the participation of acetaldehyde (B116499) (the Strecker aldehyde of alanine) or other C2 fragments derived from sugar degradation. datapdf.com

Key intermediates in the pathway include:

α-Dicarbonyl Compounds: Such as glyoxal, methylglyoxal, and butane-2,3-dione, formed from sugar degradation. uliege.be

α-Aminoketones: Formed from the Strecker reaction, these are the direct precursors to the pyrazine ring. datapdf.com

Dihydropyrazines: Formed by the condensation of two α-aminoketone molecules, they are unstable intermediates that oxidize to pyrazines. datapdf.com

The kinetics of 2-ethyl-5-methylpyrazine formation are significantly influenced by reaction conditions such as temperature, pH, and water activity.

Temperature: Higher temperatures generally promote the Maillard reaction and increase the rate and variety of pyrazine formation. researchgate.netrsc.org In model systems, more volatile compounds are produced at 180°C compared to 120°C. rsc.org The formation of 2-ethyl-5-methylpyrazine has been observed at temperatures as low as 100°C. researchgate.net The activation energy for the formation of 2-ethyl-5-methylpyrazine has been reported to be the lowest among eight different alkylpyrazines studied in one kinetic model, suggesting it can be formed relatively easily under thermal processing conditions. spkx.net.cn

pH: The pH of the reaction medium has a profound effect on pyrazine formation. Alkaline conditions generally favor the production of pyrazines. researchgate.netnih.gov In a study on rice bran protein hydrolysate, the concentration of 2-ethyl-5-methylpyrazine was not significantly different between pH 9 and pH 10, but these levels were higher than at lower pH values. nih.gov Similarly, in a solid-state model using a red jujube matrix, the total pyrazine content was higher at pH 7.8 compared to pH 5.5. uliege.be Conversely, acidic conditions tend to favor the formation of furan-type compounds over pyrazines. researchgate.net

Water Activity and Time: The concentration of pyrazines, including 2-ethyl-5-methylpyrazine, tends to increase with processing time. mcgill.ca In laboratory-prepared maple syrup, the number and total concentration of pyrazines increased with the duration of processing, following an initial induction period. mcgill.ca However, prolonged heating can also lead to the decomposition of pyrazines. mcgill.ca Water content also plays a role; one study recommended an optimal water content of 22.05% in peanut kernels to achieve desirable flavor characteristics, including the formation of pyrazines like 2-ethyl-5-methylpyrazine. researchgate.net

Microbial Degradation and Biotransformation Pathways

While extensively studied for its formation in food, this compound is also subject to microbial degradation. Certain microorganisms can utilize this compound as a nutrient source, leading to its biotransformation.

Research has successfully isolated and identified specific bacteria capable of breaking down alkylpyrazines. These microorganisms are often found in environments with high concentrations of these compounds, such as waste treatment facilities for food processing plants. nih.gov

Mycobacterium sp. strain DM-11: This novel bacterium was isolated from a waste gas treatment plant at a fishmeal processing company. nih.gov It has demonstrated the ability to use this compound (EMP) as a sole source of carbon, nitrogen, and energy for growth. nih.govnih.gov

Rhodococcus erythropolis strain DP-45: This strain has also been shown to grow on this compound, in addition to other pyrazines like 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine (B81540). lmaleidykla.lt

| Microorganism | Capability | Source of Isolation | Reference |

|---|---|---|---|

| Mycobacterium sp. strain DM-11 | Grows on EMP as sole carbon, nitrogen, and energy source. | Waste gas treatment plant (fishmeal company). | nih.govnih.gov |

| Rhodococcus erythropolis strain DP-45 | Grows on EMP and other alkylpyrazines. | Not specified. | lmaleidykla.lt |

The metabolic pathways for pyrazine degradation typically involve initial oxidation of the ring structure. While the direct degradation pathway for this compound has not been fully elucidated, studies on structurally similar compounds provide strong indications of the likely mechanism.

The degradation of 2,3-diethyl-5-methylpyrazine (B150936) (DM) by Mycobacterium sp. strain DM-11 has been investigated as a model. nih.gov The process requires molecular oxygen, and the first identified intermediate is 5,6-diethyl-2-hydroxy-3-methylpyrazine (DHM). nih.govnih.gov This hydroxylation step is a key initial reaction. The disappearance of this intermediate is accompanied by the release of ammonium, suggesting that after the initial hydroxylation, the pyrazine ring is cleaved. nih.gov The enzymes involved in this degradation are inducible, meaning their expression is triggered by the presence of the pyrazine substrate. nih.govnih.gov

Similarly, the degradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis DP-45 proceeds via the formation of a hydroxylated intermediate, 2-hydroxy-3,6-dimethylpyrazine. lmaleidykla.lt This reaction is catalyzed by either a flavin-dependent monooxygenase or a cytochrome P450-dependent monooxygenase. lmaleidykla.lt These findings suggest that the microbial degradation of this compound likely begins with a similar monooxygenase-catalyzed hydroxylation of the pyrazine ring, followed by ring fission and subsequent metabolism. nih.govlmaleidykla.lt

Biological and Ecological Research of 2 Ethyl 5 6 Methylpyrazine Non Human Systems

Role as Semiochemicals in Invertebrate Communication

2-Ethyl-5(6)-methylpyrazine (B1368701), a heterocyclic aromatic organic compound, plays a significant role in the chemical communication of invertebrates, acting as a semiochemical that mediates various behaviors. These volatile compounds are integral to the survival and social organization of several insect species.

Pheromonal Activity in Insects (e.g., Alarm, Trail Pheromones in Ants)

Alkylpyrazines, including this compound, are notably utilized by various ant species as potent alarm and trail pheromones. Research has specifically identified the alarm pheromone activity of this compound in the red imported fire ant, Solenopsis invicta. This compound is a component of the mandibular gland secretion and, when released, elicits rapid and erratic defensive movements among worker ants, serving as a crucial signal of danger. nih.govresearchgate.netresearchgate.net A study focusing on the commercially available mixture of this compound, which contains both 2-ethyl-5-methylpyrazine (B82492) and 2-ethyl-6-methylpyrazine (B77461), found that both isomers are equally active in eliciting alarm responses and electroantennogram (EAG) activity in S. invicta workers. researchgate.netnih.gov

While the role of this compound as a trail pheromone is less specifically defined in the available literature, closely related alkylpyrazines are well-established as key components of trail pheromones in other ant species. For instance, 3-ethyl-2,5-dimethylpyrazine (B149181) is the primary trail pheromone for several species of Myrmica ants and is also active in Manica rubida. researchgate.netstevens.edu The trail pheromone of the ant Tetramorium caespitum is a mixture of 2,5-dimethylpyrazine (B89654) and 3-ethyl-2,5-dimethylpyrazine. researchgate.net The structural similarity between these compounds and this compound suggests a conserved function within this chemical class for ant communication.

Table 1: Pheromonal Activity of this compound and Related Compounds in Ants

| Compound | Ant Species | Pheromone Type | Behavioral Response | Source(s) |

|---|---|---|---|---|

| This compound | Solenopsis invicta | Alarm | Elicits rapid and erratic movement | nih.govresearchgate.net |

| 3-Ethyl-2,5-dimethylpyrazine | Myrmica species | Trail | Induces trail-following | researchgate.netresearchgate.net |

| 3-Ethyl-2,5-dimethylpyrazine | Manica rubida | Trail | Induces pronounced trail-following | researchgate.netstevens.edu |

| 2,5-Dimethylpyrazine & 3-Ethyl-2,5-dimethylpyrazine | Tetramorium caespitum | Trail | Part of a trail pheromone mixture | researchgate.net |

Function in Chemical Defense Mechanisms in Aposematic Organisms

Pyrazines are a well-documented class of compounds involved in the chemical defense mechanisms of aposematic, or warningly colored, organisms. jyu.fihelsinki.fi These odorous molecules can act as a warning signal to predators, indicating the presence of a more potent, secondary defense, thereby facilitating predator learning and avoidance. jyu.finih.gov For example, the wood tiger moth, Arctia plantaginis, produces methoxypyrazines in its defensive secretions, which have been shown to deter avian predators. helsinki.finih.gov These pyrazines can be synthesized de novo by the moth, highlighting their integral role in its defensive strategy. jyu.finih.gov

While the general role of pyrazines in aposematic defense is established, the specific involvement of this compound in the chemical defense of any particular aposematic species is not explicitly detailed in the currently available research. The existing studies on aposematic moths and other insects tend to identify other pyrazine (B50134) derivatives, such as 2-sec-butyl-3-methoxypyrazine (B29486) and 2-isobutyl-3-methoxypyrazine, as the active defensive agents. helsinki.finih.govnih.gov Therefore, while it is plausible that this compound could serve a similar function, direct evidence is lacking.

Antimicrobial and Antifungal Activities in Research Models

In addition to its role in chemical communication, this compound has demonstrated notable antimicrobial and antifungal properties in various research models, suggesting a potential role in ecological interactions beyond signaling.

Inhibitory Effects on Plant Pathogens and Fungi

Research has shown that 2-ethyl-5-methylpyrazine possesses significant antifungal activity against certain plant pathogens. One study investigated the volatile organic compounds (VOCs) produced by Streptomyces setonii WY228 and identified 2-ethyl-5-methylpyrazine as a key component with strong antifungal effects against Ceratocystis fimbriata, the pathogen responsible for black spot disease in sweet potatoes. In in vitro assays, 2-ethyl-5-methylpyrazine demonstrated a dose-dependent inhibition of both mycelial growth and spore germination of the fungus. Furthermore, fumigation with this compound was shown to effectively control the disease in postharvest sweet potatoes.

Another study highlighted the inhibitory activity of 2-ethyl-5-methylpyrazine, produced by the plant endophyte Pseudomonas putida BP25, against a range of oomycete and fungal pathogens. mdpi.com These included Phytophthora capsici, Pythium myriotylum, Rhizoctonia solani, and Colletotrichum gloeosporioides. mdpi.com

Table 2: Antifungal and Antioomycete Activity of 2-Ethyl-5-methylpyrazine

| Target Pathogen | Host/Context | Observed Effect | Source(s) |

|---|---|---|---|

| Ceratocystis fimbriata | Sweet Potato (Black Spot Disease) | Inhibition of mycelial growth and spore germination; disease control in vivo. | |

| Phytophthora capsici | Plant Pathogen (Oomycete) | Compelling inhibitory activity. | mdpi.com |

| Pythium myriotylum | Plant Pathogen (Oomycete) | Compelling inhibitory activity. | mdpi.com |

| Rhizoctonia solani | Plant Pathogen (Fungus) | Compelling inhibitory activity. | mdpi.com |

| Colletotrichum gloeosporioides | Plant Pathogen (Fungus) | Compelling inhibitory activity. | mdpi.com |

Antibacterial Efficacy Against Specific Microbial Strains

The antibacterial properties of alkylpyrazines have also been a subject of investigation. While broad-spectrum antibacterial activity has been noted for the pyrazine class of compounds, specific data for this compound is more limited. researchgate.netnih.gov However, research on closely related compounds provides insight into its potential efficacy. For instance, 2-ethyl-3-methylpyrazine (B101031) has been shown to exhibit impressive activity against the soil-borne plant pathogenic bacterium Ralstonia solanacearum. mdpi.com

A broader study on various alkylpyrazines demonstrated that their antimicrobial efficiency correlates with their hydrophobicity and that they likely act by disrupting the inner plasma membrane of bacterial cells. tugraz.at Another study on synthesized derivatives of 5-methylpyrazine-2-carbohydrazide (B1341549) showed promising activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Salmonella typhi, Escherichia coli) bacteria. These findings suggest that this compound may also possess antibacterial properties, although more targeted research is needed to determine its specific spectrum of activity.

Olfactory Receptor Interactions and Chemosensory Evolution in Model Organisms

The detection of volatile compounds like this compound is mediated by specific olfactory receptors (ORs), and the study of these interactions provides insights into the evolution of chemosensory systems. Pyrazines are of particular interest as they can act as both food-related odorants and semiochemicals, driving the evolution of specialized receptors.

In a study on Drosophila larvae, a panel of 25 pyrazines, including a mixture of this compound, was tested to observe behavioral and physiological responses. The study found that structurally similar pyrazines could elicit widely different behavioral responses, ranging from strong attraction to indifference. This highlights the fine-tuning of the olfactory system to distinguish between closely related compounds.

Research on human olfactory receptors has identified specific receptors that respond to pyrazines. For example, the human olfactory receptor OR5K1 has been identified as a specialized receptor for the detection of pyrazine-based key food odors and semiochemicals. This receptor and its orthologs in other mammals show a conserved, potency-ranked activation pattern by various pyrazines, suggesting a co-evolutionary relationship. The ability of a single receptor to detect both food cues and semiochemicals underscores the dual importance of pyrazines in an organism's ecological niche.

The evolution of chemosensory systems is a complex process driven by the need to detect relevant chemical signals in a noisy environment. The diversity of chemosensory receptors, such as the Ionotropic Receptors (IRs) which have an ancient evolutionary origin, allows organisms to perceive a wide range of chemical cues, from food sources to predator signals and pheromones. The study of how these receptors interact with specific ligands like this compound is crucial for understanding the molecular basis of chemosensory adaptation and evolution.

Receptor Binding Studies and Selectivity in Mammalian Olfactory Systems

The olfactory perception of alkylpyrazines, a class of compounds to which this compound belongs, is predominantly mediated by a specific olfactory receptor in mammals. nih.gov Extensive screening of the human odorant receptor repertoire has identified the Olfactory Receptor OR5K1 as a specialized receptor for pyrazine-based key food odorants and semiochemicals. nih.govchemcom.be This receptor is highly selective for alkylpyrazines, a class of volatile compounds known for their nutty and roasted aromas. nih.govresearchgate.net

The activity of OR5K1 is critically dependent on the presence and arrangement of aliphatic side chains on the pyrazine ring. acs.orgfz-juelich.de While the pyrazine molecule itself does not activate the receptor, the addition of alkyl groups, such as the ethyl and methyl groups in this compound, is a key factor for receptor binding and activation. acs.orgfz-juelich.de Research on a variety of alkylpyrazines has demonstrated that OR5K1 is tuned to recognize these specific structural features. nih.gov

Although direct quantitative binding data for this compound with OR5K1 is not detailed in the primary literature, studies on structurally similar compounds provide strong evidence for its agonist activity. For instance, the closely related compound 2-ethyl-3,5(6)-dimethylpyrazine, which differs by only one additional methyl group, is a known agonist of OR5K1. acs.orgresearchgate.net This suggests that this compound fits within the structural requirements for binding to the OR5K1 orthosteric binding site. The receptor's selectivity indicates that while it binds a range of pyrazines, the specific potency and efficacy of the interaction are determined by the particular alkyl substitution pattern. chemcom.beacs.org

| Receptor | Species | Compound Class | Known Agonist Example | Comment on this compound |

|---|---|---|---|---|

| OR5K1 | Human | Alkylpyrazines | 2,3,5-trimethylpyrazine (B81540) | Presumed agonist based on structural similarity to known ligands. nih.govacs.org Specific binding affinity data is not available in the cited literature. |

| Olfr173, Olfr175, Olfr180 | Mouse | Alkylpyrazines | 2-Ethyl-3,5(6)-dimethylpyrazine | These mouse orthologs of the human OR5K clade respond to pyrazines, suggesting a conserved function. researchgate.net |

Evolutionary Conservation of Pyrazine Olfaction Across Species

The olfactory detection of pyrazines is an evolutionarily conserved mechanism across a wide range of mammalian species, highlighting the biological significance of these compounds as cues for food and potential danger. nih.gov The olfactory receptor OR5K1 is not unique to humans; orthologous genes are found in numerous other mammals, where they perform a similar function in detecting pyrazines. nih.govresearchgate.net

Studies have shown that OR5K1 orthologs in mice and various domesticated species exhibit a human-like, potency-ranked activation pattern in response to a panel of pyrazines. nih.gov This suggests a co-evolution of this specific receptor to maintain the ability to detect crucial environmental cues. nih.gov For example, compounds like 2,3-diethyl-5-methylpyrazine (B150936) and 2,3,5-trimethylpyrazine elicit strong responses from OR5K1 and its orthologs across primates and other mammals like cows and dogs. nih.gov This conservation indicates that the ability to recognize pyrazines, which can signal both nutrient-rich roasted foods and the presence of predators, has been under selective pressure. nih.govfz-juelich.de

The functional conservation is rooted in the high degree of sequence similarity in the binding pocket of the receptor across species. acs.org Key amino acid residues responsible for interacting with the pyrazine ligands are strongly conserved in OR5K1 orthologs. acs.org This structural conservation ensures that despite millions of years of evolutionary divergence, the olfactory systems of different mammals retain a specialized and sensitive receptor for detecting the pyrazine chemical class, to which this compound belongs. nih.govacs.org

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-ethyl-3,5(6)-dimethylpyrazine |

| 2,3,5-trimethylpyrazine |

| 2,3-diethyl-5-methylpyrazine |

Computational Chemistry and Theoretical Studies on 2 Ethyl 5 6 Methylpyrazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods are used to determine molecular geometries, electronic structures, and various other chemical properties with high accuracy.

Density Functional Theory (DFT) has become a favored computational method for studying the electronic structure of molecular systems due to its accuracy in reproducing experimental values for molecular geometry, vibrational frequencies, and electronic properties. For pyrazine (B50134) and its derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G++(d,p), are used to perform full geometry optimization and determine key structural and electronic parameters. semanticscholar.org

These calculations provide detailed information on bond lengths, bond angles, and the distribution of electron density, which are crucial for understanding the molecule's stability and reactivity. arabjchem.org The analysis of Natural Bond Orbitals (NBO) can reveal hyper-conjugative interactions and charge delocalization within the molecule, explaining the stability derived from electron delocalization over the pyrazine ring. arabjchem.org For instance, studies on similar pyrazine derivatives have used DFT to calculate NBO charges and dipole moments to understand how different substituents affect the electronic structure of the pyrazine core. semanticscholar.org While specific DFT data for 2-Ethyl-5(6)-methylpyrazine (B1368701) is not extensively published, the table below shows representative optimized geometrical parameters for the parent pyrazine molecule, illustrating the type of data obtained from such calculations.

| Parameter | Bond/Angle | Calculated Value (B3LYP/cc-pVDZ) |

|---|---|---|

| Bond Length (Å) | C-N | 1.336 Å |

| Bond Length (Å) | C-C | 1.391 Å |

| Bond Length (Å) | C-H | 1.082 Å |

| Bond Angle (°) | C-N-C | 116.0° |

| Bond Angle (°) | N-C-C | 122.0° |

| Bond Angle (°) | N-C-H | 117.3° |

Table 1: Illustrative geometrical parameters for the parent pyrazine molecule, as calculated by DFT. semanticscholar.org This data is representative of the structural information obtainable for its derivatives.

Molecular orbital theory provides a framework for understanding the chemical reactivity and electronic transitions within a molecule. dss.go.thecampusontario.ca Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. arabjchem.orgresearchgate.net

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive and easily polarizable. semanticscholar.org According to the Hard Soft Acid and Base (HSAB) principle, a small energy gap allows for an easier flow of electrons, making the molecule "softer" and more reactive. semanticscholar.org DFT calculations are commonly used to determine the energies of these frontier orbitals. wm.edu For example, a QSAR study on pyrazine derivatives calculated the HOMO-LUMO gap for 2-ethyl pyrazine to be a key descriptor of its reactivity. semanticscholar.org This analysis is crucial for predicting how the molecule will interact with other chemical species.

| Compound | HOMO Energy | LUMO Energy | HOMO-LUMO Gap (ΔE) |

|---|---|---|---|

| 2-Ethyl Pyrazine (Representative) | Not Specified | Not Specified | 0.1958 a.u. |

Table 2: Calculated HOMO-LUMO energy gap for 2-ethyl pyrazine, a structurally similar compound. semanticscholar.org A smaller gap is indicative of higher chemical reactivity.

Computational methods are extensively used to predict and interpret spectroscopic data. DFT calculations can accurately compute harmonic vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. For related molecules like 2-methylpyrazine, fundamental vibrational frequencies have been evaluated using DFT with the B3LYP functional and the 6-311+G** basis set. ebi.ac.uk Since DFT methods tend to overestimate vibrational frequencies, a scaling factor is often applied to the calculated values to achieve better agreement with experimental data. arabjchem.org The assignments of these vibrational modes, such as C-H stretching, ring stretching, and bending vibrations, are aided by visualization tools and potential energy distribution (PED) analysis. arabjchem.orgscience.govscience.gov

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic transitions and simulate UV-Vis absorption spectra. mdpi.comresearchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. Studies on related pyrazine derivatives have shown that TD-DFT can model how UV absorption spectra are influenced by different solvents, providing insight into solute-solvent interactions. researchgate.net Pyrazines and their metabolites are often identified by their characteristic UV absorption spectra, typically in the 200–400 nm range. nih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (Aromatic) | 3000-3100 | Stretching of the C-H bonds on the pyrazine ring. |

| C-H Stretch (Aliphatic) | 2850-3000 | Symmetric and asymmetric stretching of C-H bonds in the ethyl and methyl groups. |

| Ring C=N/C=C Stretch | 1400-1600 | Stretching vibrations of the bonds within the pyrazine ring. |

| C-H Bend | 1000-1300 | In-plane and out-of-plane bending of C-H bonds. |

| Ring Bending | 600-800 | Deformation of the pyrazine ring structure. |

Table 3: Representative vibrational modes for alkylpyrazines and their typical frequency ranges, which can be precisely calculated using DFT methods.

Molecular Dynamics and Excited-State Dynamics Simulations

While quantum chemical calculations describe static molecular properties, molecular dynamics (MD) simulations provide a view of the physical movements of atoms and molecules over time. These simulations are essential for understanding conformational dynamics, intermolecular interactions, and processes that occur on ultrafast timescales.

Excited-state dynamics simulations investigate the fate of a molecule after it absorbs light. Understanding the relaxation pathways—the mechanisms by which an electronically excited molecule returns to its ground state—is crucial in fields like photochemistry and materials science. unime.it These ultrafast processes, often occurring on picosecond or femtosecond timescales, can involve internal conversion, intersystem crossing to triplet states, or photodissociation. researchgate.net

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. osti.gov MD simulations are exceptionally well-suited to study these solvation effects by explicitly modeling the interactions between the solute (this compound) and a large number of solvent molecules. rsc.orgnih.gov

A molecular dynamics simulation of 2-ethyl-5-methylpyrazine (B82492) was performed as part of a study on its interaction with a protein receptor. nih.gov In this work, the compound was placed in a simulated dodecahedral box filled with explicit water molecules to mimic physiological conditions. nih.gov Such simulations provide detailed information on the structure of the solvation shell, the dynamics of solvent exchange, and the stability of the hydrogen bond network around the solute. rsc.orgnih.gov The choice of force field, such as AMBER99SB-ILDN, is critical for accurately describing the intermolecular forces. nih.gov By analyzing the trajectory of the atoms over time, researchers can understand how the solvent mediates molecular interactions and influences conformational preferences. nih.govugr.es

| Simulation Parameter | Value/Method |

|---|---|

| Software | GROMACS |

| Force Field | AMBER99SB-ILDN |

| Solvation Model | Explicit (Simple Point-Charge water) |

| Simulation Box | Dodecahedral |

| Electrostatics | Particle Mesh Ewald (PME) |

| Simulation Time | 200 ns |

Table 4: Typical parameters used in a molecular dynamics simulation involving 2-ethyl-5-methylpyrazine in an aqueous environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies (Mechanistic Focus)

Computational chemistry provides powerful tools to investigate the interactions between small molecules, such as this compound, and biological macromolecules. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are instrumental in predicting these interactions and guiding the design of new molecules with specific properties.

While comprehensive QSAR and molecular docking studies on this compound across a wide range of biomolecular targets are not extensively documented in publicly available literature, significant research has been conducted on its interaction with a specific class of proteins: olfactory receptors. These studies provide valuable insights into the molecular determinants of its characteristic aroma and serve as a case study for its biomolecular interactions.

This compound is a key aroma compound found in a variety of foods, contributing nutty, roasted, and earthy notes ebi.ac.uk. Computational studies, in conjunction with experimental assays, have begun to elucidate the specific interactions between this and other pyrazines with olfactory receptors (ORs).

Research has identified specific human olfactory receptors, such as OR5K1 and OR2AG1, that respond to various pyrazine odorants chemcom.be. While these studies did not exclusively focus on this compound, they provide a framework for understanding how the structural features of pyrazines govern their binding to ORs. For instance, the potency of pyrazine agonists for OR5K1 was found to be influenced by the presence and nature of alkyl substituents on the pyrazine ring chemcom.be.

A study on an evolutionary conserved olfactory receptor, OR5K1, and its orthologs demonstrated that these receptors are potently activated by pyrazines that function as both key food odorants and semiochemicals nih.govresearchgate.net. 2-Ethyl-3,5(6)-dimethylpyrazine, a structurally similar compound, was shown to interact with mouse orthologs of the OR5K subfamily nih.govresearchgate.net. This suggests that specific structural motifs on the pyrazine ring, such as the position and size of alkyl groups, are critical for receptor activation.

The following table summarizes the key findings from studies on the interaction of pyrazines with olfactory receptors:

| Olfactory Receptor | Interacting Pyrazine(s) | Key Findings |

| OR5K1 | 2,5-dimethylpyrazine (B89654), 2-methoxy-3,5-dimethylpyrazine | Identified as a specific receptor for pyrazine odorants. The potency of agonists is influenced by the nature of substituents on the pyrazine ring. chemcom.be |

| OR2AG1 | 2-isopropyl-3-methoxypyrazine | Identified as another specific receptor for pyrazine odorants. chemcom.be |

| OR5K1 and orthologs | 2-Ethyl-3,5(6)-dimethylpyrazine | These receptors are activated by pyrazines that are both key food odorants and semiochemicals, highlighting the evolutionary conservation of this interaction. nih.govresearchgate.net |

The insights gained from QSAR and molecular docking studies on various pyrazine derivatives provide a foundation for designing novel analogues with tailored properties. These design principles are based on understanding the relationship between the chemical structure of a pyrazine and its biological activity or physical properties.

Future Directions and Emerging Research Avenues for 2 Ethyl 5 6 Methylpyrazine

Integration of Multi-Omics Approaches in Biosynthesis and Degradation Research

A significant frontier in the study of 2-ethyl-5(6)-methylpyrazine (B1368701) lies in the integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—to unravel the complex pathways of its formation and breakdown. In food science, metabolomics has been increasingly applied to study the chemical composition and flavor chemistry of products like black tea, where 2-ethyl-5-methylpyrazine (B82492) is a known volatile compound. nih.gov The use of combined metabolomics and transcriptomics has also provided insights into the formation of characteristic flavors, including pyrazines, in food products. researchgate.netnih.gov

While the biosynthesis of pyrazines in bacteria such as Corynebacterium glutamicum and Bacillus subtilis has been explored, the specific enzymatic pathways and their genetic regulation are not fully understood. jcu.edu.auresearchgate.net Future research will likely employ integrated multi-omics strategies to map these intricate enzymatic pathways and regulatory networks. researchgate.net This systems biology approach will provide a holistic view of how microorganisms and plants synthesize and degrade these molecules, potentially enabling the manipulation of these pathways for enhanced flavor production in fermented foods or for biotechnological applications. researchgate.netresearchgate.net For instance, multi-omics studies on how fermentation conditions affect the metabolic pathways of microorganisms could lead to tailored processes that optimize the generation of desirable pyrazines. nih.gov

Table 1: Potential Applications of Multi-Omics in this compound Research

| Omics Field | Research Application | Potential Outcome |

|---|---|---|

| Genomics | Identifying genes responsible for pyrazine (B50134) biosynthesis in microorganisms. | Engineering microbial strains for controlled production of specific pyrazines. |

| Transcriptomics | Studying gene expression changes during food fermentation or roasting. | Understanding the regulatory mechanisms that trigger pyrazine formation. |

| Proteomics | Characterizing enzymes involved in the pyrazine synthesis pathway. | Isolation and optimization of enzymes for biocatalytic production. |

| Metabolomics | Profiling the precursors and byproducts of pyrazine formation. | Identifying key metabolites that influence the final flavor profile. |

Development of Novel High-Throughput Analytical Platforms for Comprehensive Profiling

The detection and quantification of this compound and other volatile organic compounds (VOCs) are critical for quality control in the food industry and for research in chemical ecology. Traditional methods like gas chromatography-mass spectrometry (GC-MS) are robust but can be time-consuming. nih.gov Consequently, there is a growing demand for novel, high-throughput analytical platforms that allow for rapid and comprehensive profiling of pyrazines in complex matrices.

Techniques such as Headspace Solid-Phase Microextraction (HS-SPME) coupled with fast GC-MS are being optimized for the high-throughput analysis of food aromas. nih.govresearchgate.net Another promising technology is Gas Chromatography-Ion Mobility Spectrometry (GC-IMS), which offers rapid screening of large sample sets, making it suitable for industrial quality control and process monitoring, such as in the analysis of roasted hazelnuts and coffee. nih.govunitn.it These platforms not only increase sample throughput but also provide detailed "volatilomics" fingerprints that can be used to differentiate products based on origin, processing, or quality. nih.govunitn.it The development of automated data processing workflows for these high-throughput techniques will be crucial for their widespread adoption in both research and industrial settings. unitn.it

Exploration of Unconventional Biological and Environmental Roles through Chemical Ecology

Beyond its well-established role as a flavor compound, this compound plays multifaceted roles in the natural world as a semiochemical—a chemical substance that carries information between organisms. nih.gov The field of chemical ecology is uncovering these unconventional biological and environmental functions, revealing a complex web of interactions mediated by this pyrazine.

Interspecies communication is a key area where this compound is significant. For example, certain orchids employ sexual deception for pollination, emitting pyrazines that mimic the sex pheromones of their specific female wasp pollinators, thereby luring the male wasps. nih.govwordpress.comresearchgate.net In the insect world, pyrazines are widely used as trail and alarm pheromones by various ant species. mdpi.comresearchgate.nettugraz.at Furthermore, 2-ethyl-5-methylpyrazine has been identified as a repellent for certain insect pests, suggesting its potential use in agriculture. researchgate.net

This compound also plays a role in defense mechanisms. Volatiles from the bacterium Streptomyces setonii, including 2-ethyl-5-methylpyrazine, have demonstrated strong antifungal activity against plant pathogens. mdpi.com Similarly, pyrazines produced by various bacteria exhibit antimicrobial properties, highlighting their importance in microbial competition and interactions. knaw.nl

Table 2: Documented Semiochemical Functions of Alkylpyrazines

| Function | Organism(s) Involved | Role of Pyrazine |

|---|---|---|

| Pollinator Attraction | Drakaea Orchids & Thynnine Wasps | Orchid emits pyrazines mimicking the wasp's sex pheromone to lure pollinators. nih.govwordpress.com |

| Alarm/Trail Pheromone | Ants (e.g., Atta sexdens) | Used for communication within the colony to signal danger or mark trails. mdpi.comresearchgate.net |

| Plant Defense | Sweet Potato & Streptomyces setonii | Bacterial pyrazines show antifungal activity against pathogens like Ceratocystis fimbriata. mdpi.com |

| Insect Repellency | Tomato Plants & Tuta absoluta | Acts as a repellent, influencing host plant preference for the insect pest. researchgate.net |

Advanced Mechanistic Elucidation through Isotopic Labeling and Reaction Engineering

A deeper understanding of the precise chemical mechanisms by which this compound is formed is essential for controlling its production in food and for optimizing its synthesis for industrial applications. Advanced techniques in isotopic labeling and reaction engineering are pivotal for this mechanistic elucidation.

The biosynthesis of alkylpyrazines in microorganisms like Bacillus subtilis has been shown to involve precursors such as aminoacetone, which is derived from amino acids like L-threonine, and α-dicarbonyl compounds like 2,3-pentanedione. researchgate.net While the general pathways are known, the exact enzymatic steps and reaction kinetics remain areas of active investigation. Isotopic labeling studies, where precursors are enriched with stable isotopes (e.g., ¹³C or ¹⁵N), can trace the journey of atoms from initial substrates to the final pyrazine product. This approach has been used to confirm that the nitrogen atoms in the pyrazine ring are derived from amino acids. tugraz.at

Reaction engineering principles can then be applied to optimize these biosynthetic or chemical synthesis routes. For example, by understanding the role of key precursors and enzymes, it is possible to engineer fermentation processes or cell-free enzymatic systems to maximize the yield and selectivity for this compound. researchgate.net This involves manipulating reaction conditions, substrate concentrations, and enzyme expression levels to steer the metabolic flux towards the desired product.

Q & A

Q. What are the optimal methods for synthesizing 2-ethyl-5(6)-methylpyrazine in laboratory settings?

Methodological Answer: The compound can be synthesized via the Maillard reaction by heating ascorbic acid with arginine at elevated temperatures (110–150°C). Reaction time and temperature significantly influence yield:

Q. Key Reaction Conditions

| Parameter | Effect on Pyrazine Formation |

|---|---|

| Temperature (110°C) | Limited pyrazine diversity |

| Temperature (150°C) | Dominant 2-ethyl-6-methylpyrazine synthesis |

| Time (30 min) | Low yield |

| Time (90 min) | 3.5x increase in total pyrazines |

Q. How can this compound be analytically distinguished from its structural isomers?

Methodological Answer: Use reverse-phase HPLC with a C18 column and isocratic elution (methanol:water = 65:35, 1.0 mL/min flow rate). Coupled with NMR, this resolves isomers:

Q. Chromatographic Separation Challenges

Q. What spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : Assigns methyl/ethyl group positions via 1H and 13C shifts (e.g., ethyl group protons at δ 1.25–1.35 ppm).

- GC-EAD (Gas Chromatography-Electroantennogram Detection) : Validates bioactive isomers using insect antennae (e.g., fire ants show strong EAG responses to EMPa isomer) .

Advanced Research Questions

Q. How does this compound influence insect behavior, and how is this tested experimentally?

Methodological Answer: The compound acts as an alarm pheromone in Solenopsis invicta (fire ants). To assess bioactivity:

Synthesis : Use Wolff-Kishner-Huangminlon reaction to reduce ketone intermediates.

Behavioral Assays : Apply synthetic pyrazine to ant trails; measure aggregation/dispersal rates.

Electroantennogram (EAG) : Quantify antennal response amplitudes (e.g., EMPa elicits 2.5x higher EAG signals than EMPb) .

Q. EAG Response Data

| Isomer | Mean EAG Amplitude (mV) |

|---|---|

| EMPa | 1.8 ± 0.3 |

| EMPb | 0.7 ± 0.2 |

Q. How can multi-element stable isotope analysis resolve ambiguities in pyrazine origin?

Methodological Answer: Isotope-ratio MS (IRMS) measures δ15N and δ2H to distinguish natural vs. synthetic sources:

- Natural (Maillard-derived) : δ15NAIR = −2‰ to +2‰; δ2HV-SMOW = −80‰ to −120‰.

- Synthetic : δ15NAIR = +4‰ to +8‰; δ2HV-SMOW = −20‰ to −40‰ .

Case Study : Commercial coffee pyrazines showed δ2H values (−101‰ to −127‰) distinct from synthetic analogs, confirming natural origin .

Q. What are the detection limits for this compound in complex matrices (e.g., plant proteins)?

Methodological Answer:

Q. How to resolve contradictions in NMR data for positional isomers?

Methodological Answer: Contradictions arise from overlapping signals in 1H-NMR. Mitigation strategies:

2D NMR (HSQC, HMBC) : Correlate methyl protons with adjacent carbons.

Crystallography : Resolve ambiguity via single-crystal X-ray diffraction (if isolable).

Computational Modeling : Compare experimental shifts with DFT-predicted values .

Q. What interdisciplinary approaches combine pyrazine chemistry and ecology?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.